molecular formula C11H12O2 B2688898 trans-Methyl 2-phenylcyclopropane-1-carboxylate CAS No. 5861-31-4

trans-Methyl 2-phenylcyclopropane-1-carboxylate

Cat. No.: B2688898
CAS No.: 5861-31-4
M. Wt: 176.215
InChI Key: BQRFZWGTJXCXSR-VHSXEESVSA-N
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Description

trans-Methyl 2-phenylcyclopropane-1-carboxylate (CAS 5861-31-4) is a high-purity chemical standard with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound is of significant interest in plant biology and agricultural research as a potent inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase . ACC oxidase is a key enzyme in the biosynthetic pathway of ethylene, a plant hormone that regulates fruit ripening, flower wilting, and leaf senescence . By inhibiting this enzyme, this compound acts as an "ethylene inhibitor," providing researchers with a tool to delay ripening, extend the storage life of fruits and vegetables, and study ethylene-mediated processes in plant physiology . Its mechanism involves interfering with the final step of ethylene biosynthesis, making it a valuable candidate for developing post-harvest treatments and for fundamental research on plant growth regulation . The compound is provided for research applications only. This product is intended for use by qualified laboratory professionals. It is strictly for research purposes and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,2R)-2-phenylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11(12)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRFZWGTJXCXSR-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5861-31-4
Record name rac-methyl (1R,2R)-2-phenylcyclopropane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of cinnamic acid derivatives. One common method starts with the esterification of cinnamic acid to form methyl cinnamate, followed by cyclopropanation using diazomethane or a similar reagent . The reaction conditions often require a catalyst such as rhodium or copper complexes to facilitate the cyclopropanation process.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: trans-Methyl 2-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

Synthetic Applications

Asymmetric Cyclopropanation
One of the primary applications of trans-methyl 2-phenylcyclopropane-1-carboxylate is in asymmetric cyclopropanation reactions. The compound can be synthesized efficiently using catalysts such as ruthenium complexes, which facilitate the formation of both trans and cis isomers with high enantioselectivity. For example, a study reported yields of 66-87% for the synthesis of these cyclopropanes, with stereoselectivity ratios reaching up to 98:2 in favor of the trans isomer .

Reactivity with Aromatic Aldehydes
Recent research has demonstrated that dimethyl derivatives of 2-phenylcyclopropane-1,1-dicarboxylate can react with aromatic aldehydes to produce substituted tetrahydronaphthalenes. This reaction showcases a novel pathway for synthesizing complex polycyclic compounds, which are valuable in medicinal chemistry . The mechanism involves the opening of the cyclopropane ring and subsequent rearrangements, leading to high yields of the desired products.

Pharmaceutical Applications

Potential Antibacterial Agents
The compound has been investigated for its potential as an antibacterial agent. Its derivatives have shown promise in enhancing the efficacy of existing antibiotics against multidrug-resistant bacteria. A study highlighted the synthesis of stereodefined derivatives that exhibited significant activity against resistant strains, suggesting that modifications to the cyclopropane structure could lead to new therapeutic agents .

Chiral Synthesis
this compound serves as an important chiral building block in the synthesis of various pharmaceuticals. Its ability to undergo stereoselective transformations allows for the generation of complex molecules with specific stereochemical configurations, which are crucial for biological activity .

Table 1: Summary of Synthetic Yields and Stereoselectivity

Reaction TypeYield (%)Stereoselectivity (trans:cys)Enantioselectivity (%)
Asymmetric Cyclopropanation66 - 8792:8 - 98:2Up to 97
Reaction with Aromatic AldehydesGoodN/AN/A
CompoundActivity Against Resistant StrainsReference
This compound derivative ASignificant
This compound derivative BModerate

Case Studies

Case Study: Cyclopropanation Using Ruthenium Catalysts
In a detailed study, researchers utilized a ruthenium-based catalyst for the asymmetric cyclopropanation of styrene with diazoacetates, yielding this compound with exceptional stereoselectivity. The study provided insights into the mechanism and optimization strategies for improving yields and selectivities .

Case Study: Synthesis of Tetrahydronaphthalenes
Another investigation focused on the reaction between dimethyl derivatives of cyclopropanecarboxylates and various aromatic aldehydes. The results indicated a novel synthetic route to tetrahydronaphthalenes, achieving high yields and demonstrating the versatility of cyclopropane derivatives in organic synthesis .

Mechanism of Action

The mechanism of action of trans-Methyl 2-phenylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The cyclopropane ring is known for its strain, which makes it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in various chemical transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropane carboxylates with varying substituents and ester groups are widely used in organic synthesis, coordination chemistry, and pharmaceutical research. Below is a detailed comparison of trans-methyl 2-phenylcyclopropane-1-carboxylate with structurally related compounds:

Ethyl 2-phenylcyclopropane-1-carboxylate

  • Molecular Formula : C₁₂H₁₄O₂
  • Molecular Weight : 190.23 g/mol
  • CAS : 946-39-4 (rac-ethyl variant)
  • Key Differences :
    • The ethyl ester group increases molecular weight and lipophilicity compared to the methyl analog.
    • Synthesized via enzyme P411-UA catalysis, yielding a 53:47 cis:trans diastereomeric ratio .
    • Applications: Acts as a ligand for transition metals (e.g., Fe, Co) in coordination chemistry and as a substrate for enzymatic studies .

Methyl cyclopropanecarboxylate

  • Molecular Formula : C₅H₈O₂
  • Molecular Weight : 100.11 g/mol
  • CAS : 2868-37-3
  • Physical Properties: Boiling point 119°C at 764 mmHg, density 0.985 g/cm³ . Applications: Primarily used as a solvent or reagent in simple organic reactions.

Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate

  • Molecular Formula: C₁₁H₁₃NO₂
  • Molecular Weight : 191.23 g/mol
  • Key Differences: The 4-aminophenyl group introduces hydrogen-bonding capability and basicity. Applications: Serves as a key intermediate in drug development due to its bioactive amine functionality .

rac-Ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate

  • Molecular Formula : C₁₂H₁₄O₂
  • Molecular Weight : 190.23 g/mol
  • CAS : 946-39-4
  • Key Differences :
    • Racemic mixture (equal cis/trans) contrasts with the enantiomerically enriched trans-methyl derivative.
    • Applications: Functions as a protecting group in organic synthesis and a ligand in metal coordination .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound C₁₁H₁₂O₂ 176.21 5861-31-4 Stereospecific synthesis; drug intermediates
Ethyl 2-phenylcyclopropane-1-carboxylate C₁₂H₁₄O₂ 190.23 946-39-4 Diastereomeric synthesis (53:47 cis:trans) ; enzyme substrate
Methyl cyclopropanecarboxylate C₅H₈O₂ 100.11 2868-37-3 Low molecular weight; solvent applications
Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate C₁₁H₁₃NO₂ 191.23 - Bioactive intermediate in pharmaceuticals

Biological Activity

trans-Methyl 2-phenylcyclopropane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring structure, which contributes to its unique reactivity and biological interactions. The presence of the phenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, showing promising results in inhibiting growth:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. In a study assessing its impact on inflammatory cytokine production, the compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
IL-61500500
TNF-α1200300

This reduction suggests that this compound may modulate inflammatory pathways, offering potential therapeutic applications in conditions characterized by excessive inflammation.

The precise mechanism through which this compound exerts its biological effects remains under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial growth and inflammatory responses. For instance, research into cytochrome P450 enzymes indicates that the compound could influence metabolic pathways relevant to drug metabolism and toxicity .

Case Studies

A notable case study involved the application of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to untreated controls:

Treatment Group Bacterial Load (CFU/g)
Control10^6
Treatment10^3

These results underscore the potential of this compound as an effective treatment option for bacterial infections.

Q & A

Basic Research Questions

Q. What are effective methods for synthesizing trans-Methyl 2-phenylcyclopropane-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclopropanation : Start with a precursor such as methyl cyclopropanecarboxylate (C₃H₅CO₂CH₃), and introduce substituents via Friedel-Crafts alkylation using benzene and a Lewis acid catalyst (e.g., AlCl₃) to attach the phenyl group .
  • Carboxylation : Treat intermediates with CO₂ under high pressure and basic conditions to introduce the carboxylic acid group .
  • Optimization : Use continuous flow reactors to enhance efficiency and safety in large-scale synthesis. Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature/pressure to maximize yield .

Q. How can the stereochemical integrity of the trans isomer be confirmed during synthesis?

  • Methodology :

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for high-resolution structural refinement. The trans configuration can be validated by analyzing bond angles and torsional strain in the cyclopropane ring .
  • NMR spectroscopy : Use coupling constants (e.g., 3JHH^3J_{HH}) between cyclopropane protons to distinguish cis/trans isomers. Trans configurations typically exhibit smaller coupling constants due to dihedral angle differences .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Methodology :

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection ensures purity. Compare retention times against standards .
  • Mass spectrometry (MS) : Confirm molecular weight (C₁₁H₁₂O₂, M.W. 176.21) and fragmentation patterns .
  • Thermal analysis : Differential scanning calorimetry (DSC) determines melting points (mp ~110–114°C) and detects decomposition .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity or catalytic applications?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Compare trans vs. cis isomers in enzyme-binding assays. For example, trans-methyl cyclopropane derivatives in mycobacterial acids show enhanced membrane interaction due to reduced steric hindrance .
  • Catalytic applications : Coordinate the carboxylate group with metals like copper(II) (e.g., Cu(C₂₀H₁₈O₄)) to study ligand effects on catalytic efficiency in cross-coupling reactions .

Q. What computational approaches can predict the compound’s reactivity in novel synthetic pathways?

  • Methodology :

  • Density functional theory (DFT) : Calculate transition-state energies for cyclopropane ring-opening reactions. Focus on substituent effects (methyl vs. phenyl) on ring strain and activation barriers .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with optimized binding affinities .

Q. How can environmental impacts of synthesis protocols be minimized while maintaining yield?

  • Methodology :

  • Green chemistry principles : Replace halogenated solvents with ionic liquids or supercritical CO₂. Optimize Heck reaction protocols using iodobenzene instead of bromobenzene to lower energy consumption (e.g., reduce temperature from 125°C to 100°C) .
  • Life-cycle assessment (LCA) : Quantify waste generation and energy use in continuous vs. batch reactors. Prioritize catalysts with lower toxicity (e.g., Pd(OAc)₂ at 8 mg/g product) .

Q. What strategies resolve contradictions in reported biological data for this compound?

  • Methodology :

  • Meta-analysis : Aggregate data from PubChem and independent studies. Adjust for variables like solvent polarity (e.g., THF vs. DMSO) and assay conditions (e.g., pH, temperature) .
  • Controlled replication : Reproduce key experiments (e.g., enzyme inhibition assays) using standardized protocols and rigorous statistical validation .

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